molecular formula C13H19NOS B2838267 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol CAS No. 1216294-73-3

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol

Cat. No.: B2838267
CAS No.: 1216294-73-3
M. Wt: 237.36
InChI Key: ALWUJNWBDWOKIF-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol is a bicyclic heterocyclic compound featuring a fused thienopyridine core linked to a cyclohexanol moiety. The cyclohexanol substituent introduces a hydroxyl group that enhances polarity and hydrogen-bonding capacity, which may influence solubility, metabolic stability, and target interactions.

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c15-12-4-2-1-3-11(12)14-7-5-13-10(9-14)6-8-16-13/h6,8,11-12,15H,1-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWUJNWBDWOKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC3=C(C2)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the thienopyridine core, followed by the introduction of the cyclohexanol group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the thienopyridine ring or the cyclohexanol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various hydrogenated derivatives.

Scientific Research Applications

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thieno[3,2-c]pyridine scaffold is a common feature in several pharmacologically active compounds. Key structural variations among analogs lie in the substituents attached to the bicyclic core, which significantly alter physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol Cyclohexanol 263.38* (calculated) Polar hydroxyl group; potential metabolic stability due to cyclohexane ring [4, 8, 9]
Prasugrel 2-Fluorophenyl, cyclopropane, acetate 409.90 Prodrug; antiplatelet activity via ADP receptor inhibition [3, 6]
Clopidogrel (reference) 2-Chlorophenyl, methyl ester 321.82 Prodrug; P2Y12 ADP receptor antagonist [3, 5]
Methyl (2R)-2-(2-chlorophenyl)-2-{thieno[3,2-c]pyridin-5-yl}acetate 2-Chlorophenyl, methyl ester 338.27 (calculated) Ester group enhances lipophilicity; structural similarity to clopidogrel [4, 8]
2-(3,4-Dichlorophenyl)-2-{thieno[3,2-c]pyridin-5-yl}ethan-1-amine Dichlorophenyl, ethanamine 327.27 Amine group may enhance receptor binding; halogenation increases molecular weight [10]
2-[4-(Methylsulfanyl)phenyl]-2-{thieno[3,2-c]pyridin-5-yl}ethan-1-amine Methylsulfanyl phenyl, ethanamine 316.47 Sulfur-containing substituent; potential for altered pharmacokinetics [11]

*Calculated molecular weight based on formula C₁₃H₁₇NOS.

Pharmacological and Physicochemical Differences

  • Metabolic Stability: Cyclohexanol’s hydroxyl group may undergo glucuronidation or sulfation, contrasting with ester-based prodrugs like prasugrel, which require hepatic activation to release the active metabolite .
  • Biological Activity: Thienopyridine derivatives with electron-withdrawing substituents (e.g., chloro, fluoro) on aromatic rings exhibit enhanced antiplatelet activity. For example, prasugrel’s 2-fluorophenyl group improves receptor binding compared to clopidogrel’s 2-chlorophenyl group . The target compound’s cyclohexanol lacks direct electron-withdrawing effects, which may limit its ADP receptor affinity unless compensatory interactions exist.

Biological Activity

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H14N2S
  • Molecular Weight : 230.33 g/mol
  • IUPAC Name : 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclohexan-1-ol
  • PubChem CID : 16773445

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds related to thienopyridine structures exhibit significant antibacterial and antimycobacterial activity. For instance, derivatives of thieno[2,3-d]pyrimidin-4-ones have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined in vitro, with some exhibiting potent activity against strains such as Escherichia coli and Staphylococcus aureus .

Compound SeriesMIC (µg/mL)Active Against
4c0.5E. coli
4e0.8S. aureus
4g1.0M. tuberculosis

Neuroprotective Effects

Studies have suggested that thieno[3,2-c]pyridine derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Modulation of Receptor Activity : It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and pain .
  • Antioxidant Activity : The thienopyridine structure may contribute to antioxidant effects that protect cells from oxidative damage.

Case Studies

Several case studies highlight the efficacy of thienopyridine derivatives:

  • Antimicrobial Efficacy : A study tested various thienopyridine compounds against Mycobacterium tuberculosis, revealing significant activity with IC50 values in the low micromolar range .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of a thienopyridine derivative resulted in reduced cognitive decline and lower levels of oxidative stress markers .

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